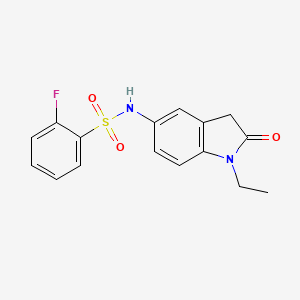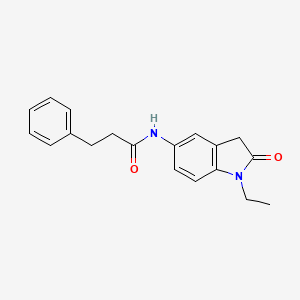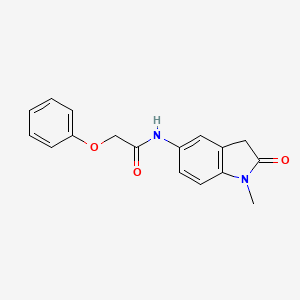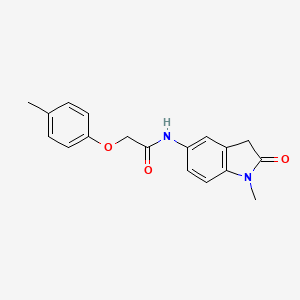
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide, commonly referred to as FES, is a synthetic small molecule compound with the molecular formula C14H14FN3O3S. FES was developed in the late 1990s as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. FES has been studied extensively in both laboratory and clinical settings, and has been found to have a variety of potential applications in medicine.
作用机制
The exact mechanism of action of FES is not completely understood. However, it is believed that FES may act as an anti-inflammatory agent and as an inhibitor of tumor cell growth. It is also believed that FES may act as an antioxidant, protecting cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
FES has been found to have a variety of biochemical and physiological effects. In particular, FES has been found to reduce inflammation, inhibit tumor cell growth, regulate glucose levels, protect neurons from damage, and reduce the progression of Alzheimer’s disease. In addition, FES has been found to have anti-oxidant properties, protecting cells from oxidative damage caused by free radicals.
实验室实验的优点和局限性
The use of FES in laboratory experiments has a number of advantages and limitations. One of the main advantages of using FES in laboratory experiments is its high solubility in water, which allows it to be used in a variety of applications. Additionally, FES is relatively stable and has a low toxicity, making it a safe compound to use in laboratory experiments. On the other hand, FES is a synthetic compound and is not found naturally in the body, which limits its use in certain applications.
未来方向
There are a number of potential future directions for research on FES. One potential direction is to further investigate the potential therapeutic applications of FES, such as its potential to inhibit tumor cell growth and reduce inflammation. Additionally, further research could be conducted to better understand the mechanism of action of FES and its potential to protect neurons from damage. Furthermore, research could be conducted to explore the potential of FES to treat other diseases, such as cardiovascular diseases and neurodegenerative diseases. Finally, research could be conducted to explore the potential of FES to be used as a drug delivery system.
合成方法
FES is synthesized through a multi-step process involving a variety of organic reactions. The first step involves the reaction of 2-fluorobenzene-1-sulfonamide with ethyl chloroacetate to form ethyl 2-fluorobenzene-1-sulfonamide. This is followed by a reaction with 1-ethyl-2-oxo-1,2-dihydro-3H-indole to form N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide.
科学研究应用
FES has been studied extensively in the laboratory and clinical settings for its potential therapeutic properties. In particular, FES has been investigated for its potential to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose levels in diabetes. In addition, FES has been studied for its potential to protect neurons from damage and reduce the progression of Alzheimer’s disease.
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMBVCCYHJGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)



![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide](/img/structure/B6511413.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide](/img/structure/B6511428.png)